molecular formula C12H12O4 B1249598 Cyclosordariolone, (rac)-

Cyclosordariolone, (rac)-

Cat. No.: B1249598
M. Wt: 220.22 g/mol
InChI Key: YFFBGKSSWQKSMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclosordariolone, (rac)-, is a fungal secondary metabolite isolated from Sordaria tomento-alba during co-cultivation with Botrytis cinerea . It belongs to a class of sordarol derivatives, characterized by polycyclic frameworks and diverse bioactivities. The "(rac)" designation indicates that the compound exists as a racemic mixture, containing both enantiomers. Cyclosordariolone has a molecular weight of 220.22 g/mol, with 4 hydrogen bond acceptors (HBAs), 3 hydrogen bond donors (HBDs), and a calculated LogP of 1.44, indicating moderate lipophilicity .

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

1,6-dihydroxy-5-(hydroxymethyl)-1-methylnaphthalen-2-one

InChI

InChI=1S/C12H12O4/c1-12(16)9-3-4-10(14)8(6-13)7(9)2-5-11(12)15/h2-5,13-14,16H,6H2,1H3

InChI Key

YFFBGKSSWQKSMK-UHFFFAOYSA-N

SMILES

CC1(C2=C(C=CC1=O)C(=C(C=C2)O)CO)O

Canonical SMILES

CC1(C2=C(C=CC1=O)C(=C(C=C2)O)CO)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Weight (g/mol) HBAs HBDs LogP Key Structural Features
Cyclosordariolone, (rac)- 220.22 4 3 1.44 Polycyclic lactone framework, racemic mixture
Heptacyclosordariolone (4) Not reported - - - Extended heptacyclic structure, sordarol core
trans-Sordariol (1) Not reported - - - Dihydroxy-substituted sordarol derivative
trans-Sordarial (2) Not reported - - - Aldehyde-functionalized sordarol analog
Sordamentone A (6) Not reported - - - Methoxy-substituted sordarol derivative
Sordamentone B (7) Not reported - - - Unique ketone and epoxide groups

Notes:

  • Heptacyclosordariolone (4) is the most abundant metabolite in S. tomento-alba, suggesting superior stability or biosynthetic efficiency . Its heptacyclic structure likely enhances rigidity compared to cyclosordariolone’s smaller framework.
  • Cyclosordariolone (rac)- shares a core sordarol structure but differs in oxygenation and cyclization patterns. Its racemic nature may reduce stereoselective bioactivity compared to enantiopure analogs.
  • Sordamentones A/B exhibit functional group variations (e.g., methoxy, ketone), which could modulate solubility and target interactions.

Q & A

Q. What are the key physicochemical properties of Cyclosordariolone, (rac)-, and how do they influence experimental design?

Cyclosordariolone, (rac)-, has a molecular weight of 220.22 g/mol and features multiple hydrogen bond donors/acceptors (HBD = 3, HBA = 4), as indicated by Lipinski’s Rule of Five parameters . These properties impact solubility, bioavailability, and chromatographic behavior. For experimental design:

  • Use reverse-phase HPLC with polar modifiers (e.g., acetonitrile/water gradients) to address hydrophobicity (logP = 1.44) .
  • Consider differential scanning calorimetry (DSC) to study thermal stability, given its solid-state properties.
  • Reference molecular modeling tools (e.g., Gaussian or Schrödinger Suite) to predict reactivity and stereochemical interactions.

Q. What synthetic methodologies are suitable for producing Cyclosordariolone, (rac)-, and how can enantiomeric purity be monitored?

While specific synthesis protocols are not detailed in the provided evidence, general approaches include:

  • Racemic synthesis : Use chiral catalysts (e.g., Sharpless epoxidation) to generate stereocenters, followed by chromatographic separation .
  • Analytical validation : Employ chiral stationary phases (CSPs) in HPLC or SFC to monitor enantiomeric ratios. Report resolution factors (Rs > 1.5) and retention times for reproducibility .
  • Quality control : Integrate NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity and rule out byproducts .

Q. How should researchers design assays to evaluate Cyclosordariolone’s bioactivity in vitro?

  • Dose-response studies : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to capture EC₅₀/IC₅₀ values. Include positive/negative controls (e.g., DMSO vehicle) .
  • Cell-based assays : Select cell lines expressing target receptors (e.g., GPCRs or kinases) and measure viability via MTT or ATP luminescence .
  • Data normalization : Apply Z-score or % inhibition relative to controls to minimize plate-to-plate variability .

Q. What are the best practices for interpreting contradictory data in Cyclosordariolone studies?

  • Replicate experiments : Conduct triplicate runs under identical conditions to assess reproducibility .
  • Statistical analysis : Use ANOVA or mixed-effects models to identify outliers or batch effects. Tools like GraphPad Prism or R are recommended .
  • Contextualize findings : Compare results with structurally analogous compounds (e.g., hydroxybenzooxepin derivatives) to identify trends .

Advanced Research Questions

Q. How can researchers resolve the chiral complexity of Cyclosordariolone, (rac)-, to study enantiomer-specific bioactivity?

  • Chiral resolution : Utilize preparative HPLC with amylose- or cellulose-based CSPs. Optimize mobile phase composition (e.g., hexane/isopropanol) for baseline separation .
  • Enantiomer characterization : Apply circular dichroism (CD) spectroscopy or X-ray crystallography to assign absolute configurations .
  • Biological assays : Test isolated enantiomers in target-specific models (e.g., enzyme inhibition assays) to correlate stereochemistry with activity .

Q. What strategies are effective for integrating Cyclosordariolone into in vivo pharmacokinetic studies?

  • Formulation : Use biocompatible solvents (e.g., PEG-400 or cyclodextrins) to enhance aqueous solubility .
  • Dosing regimens : Conduct pilot studies to determine maximum tolerated dose (MTD) and plasma half-life (t₁/₂) via LC-MS/MS .
  • Tissue distribution : Apply whole-body autoradiography or MALDI imaging to map compound localization .

Q. How can computational methods enhance the understanding of Cyclosordariolone’s mechanism of action?

  • Molecular docking : Use AutoDock Vina or Glide to predict binding modes with target proteins (e.g., kinases or proteases) .
  • MD simulations : Run 100-ns trajectories in GROMACS or AMBER to study conformational dynamics and ligand-protein stability .
  • QSAR modeling : Develop regression models to correlate substituent effects (e.g., hydroxyl groups) with bioactivity .

Q. What ethical and methodological considerations apply to studies involving Cyclosordariolone and human-derived samples?

  • Ethical compliance : Obtain informed consent for biospecimen use and adhere to MRC guidelines on data confidentiality and participant diversity .
  • Sample handling : Store tissues in liquid nitrogen or RNAlater to prevent degradation. Use LIMS systems for traceability .
  • Data sharing : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) when depositing datasets in repositories like Zenodo .

Methodological Frameworks

  • For hypothesis testing : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .
  • For data conflicts : Use Cochrane systematic review standards to assess bias and synthesize evidence .
  • For reporting : Follow IMRaD structure with detailed supplementary materials (raw data, code, and spectra) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclosordariolone, (rac)-
Reactant of Route 2
Reactant of Route 2
Cyclosordariolone, (rac)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.